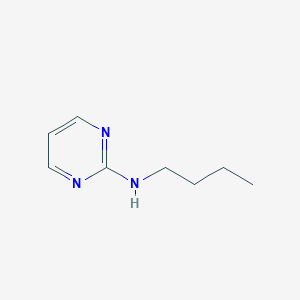
N-butylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butylpyrimidin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Applications
Building Block in Organic Synthesis
N-butylpyrimidin-2-amine serves as a crucial building block in the synthesis of more complex organic molecules. It is involved in various substitution reactions that yield substituted pyrimidines, which are essential in medicinal chemistry and materials science.
Reactions and Mechanisms
The compound participates in several types of reactions:
- Substitution Reactions : Producing various substituted pyrimidines.
- Oxidation and Reduction Reactions : Leading to the formation of oxides or reduced amines.
- Coupling Reactions : Resulting in arylated or vinylated pyrimidines.
Biological Applications
Anticancer Activity
Research has indicated that this compound derivatives exhibit significant antiproliferative activity against cancer cells. For instance, studies show that it inhibits PLK4 (serine/threonine protein kinase), which is crucial for centriole duplication, thereby affecting cancer cell proliferation.
Immunomodulatory Effects
Preliminary investigations suggest that derivatives of this compound can modulate immune responses. They have been tested for their ability to influence T-cell activation and cytokine production, indicating potential applications in treating autoimmune diseases.
Neuropharmacology
The compound has also been studied for its neuroprotective properties. Research indicates that it may play a role in managing neurodegenerative diseases by promoting neuroregeneration.
Medicinal Applications
Pharmaceutical Development
this compound is being explored as a pharmaceutical intermediate. Its derivatives are assessed for their potential as analgesics, with studies showing efficacy in reducing pain without significant side effects.
Diabetes Treatment
Emerging studies are investigating the compound's effects on insulin sensitivity and glucose metabolism. Initial findings suggest that certain derivatives may improve glycemic control, providing a new avenue for diabetes treatment.
Industrial Applications
Production of Agrochemicals
The compound is utilized in the synthesis of agrochemicals, contributing to the development of herbicides and pesticides that are vital for modern agriculture.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Chemistry | Building block for organic synthesis | Essential for synthesizing complex organic molecules |
| Biology | Anticancer activity | Inhibits PLK4; antiproliferative effects on cancer cells |
| Immunology | Modulation of immune responses | Potential treatment for autoimmune diseases |
| Neuropharmacology | Neuroprotective properties | Promising results in neurodegenerative disease models |
| Pain Medicine | Analgesic properties | Effective pain relief with minimal side effects |
| Endocrinology | Effects on insulin resistance | May improve glycemic control |
Case Studies
- Anticancer Research : A study demonstrated that this compound derivatives showed selective cytotoxicity against breast cancer cells while sparing normal cells, highlighting their potential as targeted therapies.
- Immunomodulatory Studies : In vitro experiments revealed that certain derivatives could enhance T-cell activation and cytokine production, suggesting their utility in treating immune-related disorders.
- Diabetes Research : Investigations into the compound's impact on glucose metabolism indicated improved insulin sensitivity in preclinical models, pointing to its potential role in diabetes management.
特性
CAS番号 |
10132-28-2 |
|---|---|
分子式 |
C8H13N3 |
分子量 |
151.21 g/mol |
IUPAC名 |
N-butylpyrimidin-2-amine |
InChI |
InChI=1S/C8H13N3/c1-2-3-5-9-8-10-6-4-7-11-8/h4,6-7H,2-3,5H2,1H3,(H,9,10,11) |
InChIキー |
HSSUQMDTTMMOGQ-UHFFFAOYSA-N |
SMILES |
CCCCNC1=NC=CC=N1 |
正規SMILES |
CCCCNC1=NC=CC=N1 |
同義語 |
2-(butylamino)pyrimidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















